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molecular formula C12H10F2O B8394181 7-Ethoxy-1,2-difluoronaphthalene

7-Ethoxy-1,2-difluoronaphthalene

Cat. No. B8394181
M. Wt: 208.20 g/mol
InChI Key: RDSDKSSDKDNQRK-UHFFFAOYSA-N
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Patent
US08303844B2

Procedure details

44.0 g (about 81.6 mmol) of (3-ethoxy-5,6-difluoronaphthalen-2-yl)trimethylsilane are stirred at 100° C. for 20 h together with 26.3 g (0.17 mol) of caesium fluoride in 300 ml of DMF. After cooling, the mixture is diluted with water and extracted a number of times with MTBE. The combined organic phases are washed with water and sat. sodium chloride soln., and the solution is dried using sodium sulfate. The brown oil remaining after removal of the solvent is purified by column chromatography (SiO2, toluene:ethyl acetate=9:1), giving 7-ethoxy-1,2-difluoronaphthalene as a brown oil.
Name
(3-ethoxy-5,6-difluoronaphthalen-2-yl)trimethylsilane
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([Si](C)(C)C)=[CH:6][C:7]2[C:12]([CH:13]=1)=[C:11]([F:14])[C:10]([F:15])=[CH:9][CH:8]=2)[CH3:2].[F-].[Cs+]>CN(C=O)C.O>[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([F:15])=[C:11]2[F:14])=[CH:6][CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
(3-ethoxy-5,6-difluoronaphthalen-2-yl)trimethylsilane
Quantity
44 g
Type
reactant
Smiles
C(C)OC=1C(=CC2=CC=C(C(=C2C1)F)F)[Si](C)(C)C
Name
Quantity
26.3 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted a number of times with MTBE
WASH
Type
WASH
Details
The combined organic phases are washed with water and sat. sodium chloride soln
CUSTOM
Type
CUSTOM
Details
, and the solution is dried
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (SiO2, toluene:ethyl acetate=9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C2C=CC(=C(C2=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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